2-Azido-1-bromo-3,5-difluorobenzene
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Overview
Description
2-Azido-1-bromo-3,5-difluorobenzene is an organic compound with the molecular formula C6H2BrF2N3. This compound is characterized by the presence of azido, bromo, and difluoro substituents on a benzene ring. It is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction to introduce the bromine atom . The azido group can then be introduced via a nucleophilic substitution reaction using sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale diazotization and Sandmeyer reactions, followed by azidation. These processes are optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-bromo-3,5-difluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The bromo and difluoro substituents can direct electrophiles to specific positions on the benzene ring.
Reduction: The azido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like DMF.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Various substituted benzene derivatives.
Electrophilic Aromatic Substitution: Brominated or nitrated derivatives.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
2-Azido-1-bromo-3,5-difluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Azido-1-bromo-3,5-difluorobenzene exerts its effects is largely dependent on the specific reaction it undergoesIn reduction reactions, the azido group is converted to an amine, which can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-difluorobenzene: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
3,5-Difluorobromobenzene: Similar structure but without the azido group, leading to different reactivity patterns.
Fluorobenzene: Contains only a fluorine substituent, making it less versatile in synthetic applications.
Uniqueness
2-Azido-1-bromo-3,5-difluorobenzene is unique due to the presence of the azido group, which imparts high reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
2-azido-1-bromo-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2N3/c7-4-1-3(8)2-5(9)6(4)11-12-10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWDFUSFVGSINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=[N+]=[N-])Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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